

Application Notes: Preparing Supported Lipid Bilayers with Texas Red DHPE

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Compound of Interest

Compound Name: *Texas Red DHPE*

Cat. No.: *B069224*

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Introduction

Supported lipid bilayers (SLBs) are powerful tools in biophysical research and drug development, providing a stable and accessible model of the cell membrane. Incorporating fluorescent probes like Texas Red™ 1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine (**Texas Red DHPE**) allows for the direct visualization and quantitative analysis of membrane dynamics, structure, and interactions. **Texas Red DHPE** is a phospholipid labeled on its head group with the bright, red-fluorescent Texas Red dye.[1][2] It is frequently used for fluorescence microscopy, tracking membrane traffic, and as a fluorescence resonance energy transfer (FRET) acceptor.[1][2]

However, it is crucial to recognize that the Texas Red moiety is a significant perturbation to the lipid structure.[3] Molecular dynamics simulations and experimental data have shown that **Texas Red DHPE** can interact with neighboring lipids, particularly through electrostatic interactions with phosphocholine (PC) headgroups.[4][5][6] This can lead to a reduction in the lateral diffusion coefficient of the probe and, at higher concentrations, induce the formation of distinct lipid domains.[3][4][5] Researchers should be aware of these potential artifacts when interpreting experimental results.

Data Presentation

Quantitative data for the use of **Texas Red DHPE** in SLB preparation is summarized below.

Table 1: Properties of **Texas Red DHPE**

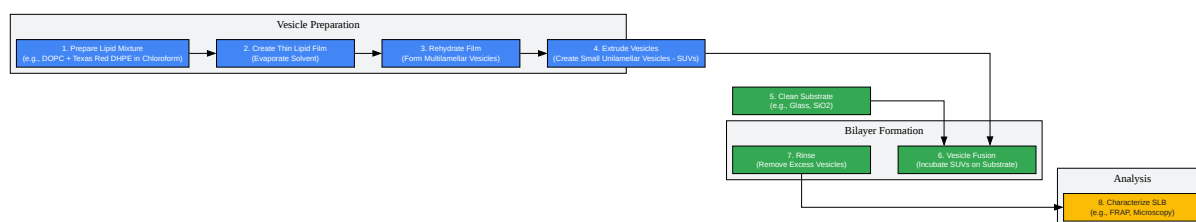
Property	Value	Source
Excitation Maximum	~582-595 nm	[1] [2] [7]
Emission Maximum	~601-615 nm	[1] [2] [7]
Molecular Weight	~1380.77 g/mol	[2]
Recommended Solvent	Chloroform	[2] [3]
Common Applications	FRET Acceptor, Membrane Fusion Assays, Endocytosis Tracking	[2]

Table 2: Reported Effects of **Texas Red DHPE** on Bilayer Properties

Parameter	Observation	Molar Concentration	Lipid System	Source
Lateral Diffusion	Reduced diffusion coefficient by ~34% relative to unlabeled lipids.	Not specified	DPPC	[4] [5]
Domain Formation	Induces domain formation.	>0.2 mol%	DMPC	[3]
Phase Transition	Estimated to increase the liquid to liquid-ordered transition temperature by ~5 °C.	Not specified	Ternary Lipid System	[4] [5]

Experimental Workflow

The general workflow for preparing and characterizing an SLB containing **Texas Red DHPE** is outlined below. This process involves preparing the lipid vesicles, forming the bilayer on a clean substrate, and subsequent analysis.



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Fig. 1: Experimental workflow for SLB preparation.

Experimental Protocols

This section provides a detailed protocol for forming an SLB with **Texas Red DHPE** on a glass substrate using the vesicle fusion method.

Materials and Reagents

- Primary Lipid (e.g., 1,2-dioleoyl-sn-glycero-3-phosphocholine, DOPC)
- **Texas Red DHPE**
- Chloroform, HPLC grade

- Phosphate-Buffered Saline (PBS) or other desired aqueous buffer
- Calcium Chloride (CaCl_2)
- Glass coverslips or other hydrophilic substrate (e.g., SiO_2)
- Mini-extruder set with polycarbonate membranes (e.g., 100 nm pore size)
- Nitrogen gas stream or vacuum desiccator
- Sonicator bath
- 10M Sodium Hydroxide (NaOH)
- 70% Ethanol

Protocol Steps

1. Substrate Cleaning (Critical Step) A pristine, hydrophilic surface is essential for the formation of a uniform SLB.^{[8][9]}

- Place glass coverslips in a rack.
- Sonicate in a detergent solution for 20 minutes.
- Rinse thoroughly with Milli-Q water.
- Immerse in 10M NaOH for 15-20 minutes.^[8]
- Rinse thoroughly with Milli-Q water.
- Immerse in 70% ethanol for 5 minutes.^[8]
- Rinse thoroughly with Milli-Q water.
- Dry the slides completely using a nitrogen stream and store in a clean, dry container.^[8]

2. Lipid Film Preparation

- In a clean glass vial, combine the primary lipid and **Texas Red DHPE** from their chloroform stocks. A typical final concentration for the fluorescent probe is 0.1 to 0.5 mol%. Be aware that concentrations above 0.2 mol% may induce domain formation.[3]
- Mix thoroughly by vortexing.
- Evaporate the chloroform under a gentle stream of nitrogen gas to form a thin lipid film on the bottom and sides of the vial.
- To ensure complete removal of the solvent, place the vial in a vacuum desiccator for at least 2 hours (or overnight).[8]

3. Small Unilamellar Vesicle (SUV) Formation via Extrusion

- Rehydrate the lipid film with the desired aqueous buffer (e.g., PBS) to a final total lipid concentration of 1 mg/mL.[8]
- Vortex the solution for 30-60 seconds. The solution will appear milky due to the formation of large, multilamellar vesicles (MLVs).[8]
- Assemble the mini-extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).
- Hydrate the membrane and pre-heat the extruder block to a temperature above the phase transition temperature of the primary lipid (for DOPC, room temperature is sufficient).
- Pass the MLV suspension through the extruder 11-21 times. This will produce a more translucent solution of small unilamellar vesicles (SUVs).[8]
- Store the resulting vesicle solution at 4°C for up to two weeks.[8]

4. SLB Formation by Vesicle Fusion

The vesicle fusion process involves the adsorption, rupture, and spreading of vesicles on the hydrophilic substrate.[10]

- Place the cleaned glass substrate in a suitable chamber.
- Dilute the SUV suspension to a final concentration of 0.1 mg/mL in a buffer containing 2-5 mM CaCl₂. Divalent cations like Ca²⁺ can accelerate the adsorption and fusion process.[8]

[10]

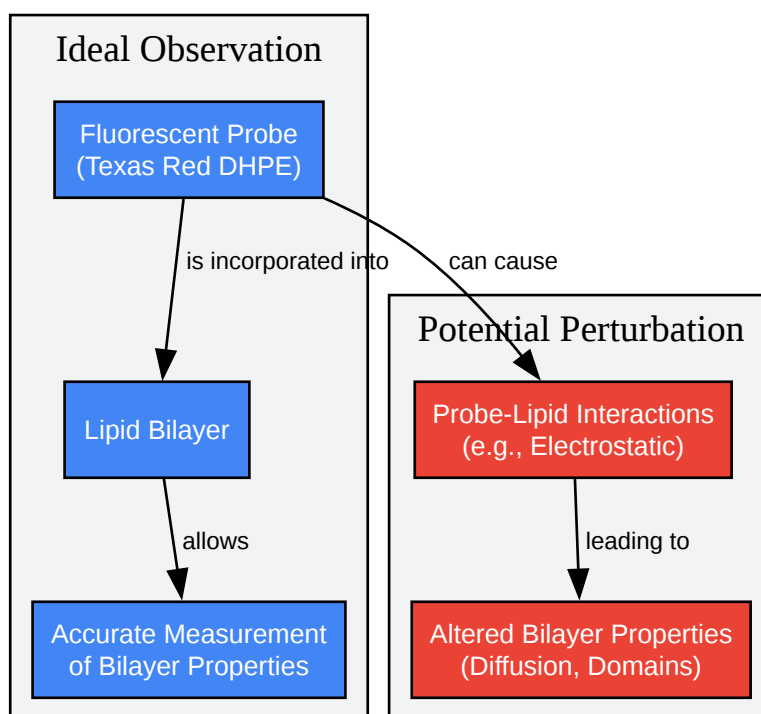
- Pipette the diluted vesicle solution onto the substrate, ensuring the entire surface is covered.
- Incubate for 30-60 minutes at room temperature.[8][11] This allows time for the vesicles to adsorb to the surface, rupture, and fuse into a continuous bilayer.[10]
- Gently rinse the substrate by exchanging the vesicle solution with fresh buffer multiple times to remove any unfused or excess vesicles.[8] The SLB is now formed and ready for characterization.

5. Characterization

- **Fluorescence Microscopy:** Initially, inspect the bilayer under a fluorescence microscope. A successfully formed SLB will show uniform fluorescence across the surface. Voids or bright, immobile puncta may indicate incomplete bilayer formation or adsorbed vesicles.
- **Fluorescence Recovery After Photobleaching (FRAP):** FRAP is used to confirm the lateral mobility of the lipids within the bilayer, a key characteristic of a fluid SLB.[11][12] By photobleaching a small area and monitoring the recovery of fluorescence, one can calculate the diffusion coefficient (D) and the mobile fraction (R) of the **Texas Red DHPE** probes.[12] A high mobile fraction indicates a continuous and fluid bilayer.

Logical Relationships

The incorporation of a fluorescent probe is fundamental to visualizing the bilayer. The probe's structure, however, can influence the very system it is meant to observe.



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Fig. 2: Probe incorporation and potential perturbation.

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